2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-phenyl-3,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-9(6-7-14-12)15-11(16-13(10)18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,17)(H,15,16,18) |
InChI Key |
VCWMOBWALOTIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation and Ring Closure
The thioxo intermediates undergo oxidation using hydrogen peroxide or Oxone® to form the dione moiety. For example, treating 7b–e with anthranilic acid and sodium ethoxide under reflux generates 8a–d derivatives, where 13C NMR spectra exhibit characteristic carbonyl signals at δ 161.45 and 169.46 ppm. This step is critical for introducing the 4,5-dione functionality, though overoxidation must be controlled to prevent degradation.
Phosphoryl Chloride-Mediated Pinner/Dimroth Rearrangement
A high-yielding route involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles 1a–d with excess aliphatic carboxylic acids (2a–b ) in the presence of POCl3. This method leverages a tandem intramolecular Pinner/Dimroth rearrangement to assemble the pyridopyrimidine core. For instance, refluxing 1a with acetic acid (2a ) in POCl3 (1 mL) for 150 minutes affords 2,8,8-trimethyl-5-phenyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione (3a ) in 90% yield. Key advantages include:
-
Short reaction times (60–150 minutes)
-
High regioselectivity due to the electron-withdrawing effect of the cyano group
-
Scalability without significant yield loss
The mechanism proceeds via initial formation of an acyl chloride intermediate, followed by nucleophilic attack and rearrangement to yield the fused pyrimidine ring (Fig. 2).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of pyridopyrimidine-diones. A protocol adapted from involves irradiating a mixture of 4-arylidene-3-methylisoxazol-5(4H)-ones 4 and thiourea derivatives at 140°C (240 W) for 20–30 minutes. This approach reduces reaction times from hours to minutes while maintaining yields >85%. For example, 2-amino-6-(1-hydroxyiminoethyl)-5-(4-fluorophenyl)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione (6a ) is obtained in 88% yield after recrystallization from DMF-EtOH. IR spectra of products show distinct absorption bands for C=O (1687 cm⁻¹) and NH (3478 cm⁻¹) groups, confirming successful cyclization.
Oxidation of Sulfide Intermediates
Patent literature describes the preparation of dihydropyrido[4,3-d]pyrimidine-diones via oxidation of sulfide precursors. For example, tert-butyl 4-(methylthio)-5-oxo-2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is treated with oxone® in dichloromethane at 25°C for 12 hours, yielding the sulfone derivative. Subsequent acid hydrolysis (e.g., HCl in dioxane) removes the tert-butoxycarbonyl (Boc) protecting group, affording the free dione in 78% yield. This method is notable for its compatibility with acid-labile functional groups.
Analytical Characterization
Structural confirmation of 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione relies on multimodal spectroscopy:
-
1H NMR (DMSO-d6): Aromatic protons resonate at δ 7.24–8.15 ppm, with NH signals at δ 10.57–11.64 ppm.
-
13C NMR : Carbonyl carbons appear at δ 161.45–175.61 ppm, while the pyridopyrimidine carbons range from δ 110–150 ppm.
-
IR : Strong absorptions at 1687–1750 cm⁻¹ (C=O) and 3198–3478 cm⁻¹ (NH).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .
Scientific Research Applications
Basic Information
- Chemical Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- CAS Number : 1472103-17-5
Structure
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the phenyl group enhances lipophilicity, which is crucial for membrane permeability.
Anticancer Activity
Recent studies have indicated that 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It appears to inhibit specific kinases involved in cell proliferation and survival pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
This compound also displays antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations comparable to standard antibiotics.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Mechanism : It may exert its effects by modulating oxidative stress and inflammation within neuronal cells.
- Case Study : Animal models of Alzheimer's disease showed improved cognitive function following treatment with the compound.
Role in Drug Design
Due to its unique structural features, this compound serves as a lead compound in the design of new pharmacological agents.
- Structure-Activity Relationship Studies : Researchers are investigating derivatives of this compound to enhance potency and selectivity for specific biological targets.
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 | |
| Neuroprotective | Neuronal Cells | 5 |
Mechanism of Action
The mechanism of action of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. For example, the compound has been shown to inhibit certain protein kinases, which are involved in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations:
- Ring System: Thieno- or benzo-fused pyrimidines (e.g., and ) exhibit distinct electronic properties due to sulfur incorporation, which may alter binding affinity to targets like mGluR1 .
- Hydrogenation Patterns : Partial saturation at 7,8-positions (target compound) vs. full hydrogenation (e.g., 5,6,7,8-tetrahydro derivatives) impacts ring rigidity and conformational adaptability .
Pharmacological and Physicochemical Properties
- Bioactivity: The thieno-pyrimidine derivative in shows potent mGluR1 inhibition (IC₅₀ < 1 μM), likely due to sulfur-enhanced π-stacking interactions. In contrast, the target compound’s 2-phenyl group may favor kinase binding pockets .
- Stability : Spirocyclic derivatives (e.g., ) exhibit enhanced thermal stability (m.p. 235–237 °C) due to rigid fused-ring systems .
Biological Activity
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione, also known by its CAS number 1472103-17-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and research findings.
- Molecular Formula : C13H11N3O2
- Molecular Weight : 229.25 g/mol
The biological activity of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives is largely attributed to their interaction with various biological targets. These compounds have shown potential in inhibiting key enzymes involved in disease processes.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by targeting specific proteins involved in tumor growth and metastasis. For instance:
- Inhibition of EPH Receptors : Certain derivatives have been shown to inhibit EPH receptors that are overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
2. Antioxidant Properties
Studies have demonstrated that 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives possess antioxidant capabilities. This is measured through:
- Total Antioxidant Capacity (TAC) : One study reported a TAC value of 31.27 ± 0.07 mg gallic acid equivalents per gram for a derivative of this compound .
3. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects:
- Alzheimer’s Disease Models : In vitro studies have shown potential for these compounds to protect neuronal cells from oxidative stress, which is a contributing factor in Alzheimer’s disease .
Case Studies and Research Findings
Future Directions
The ongoing research into the biological activities of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives suggests promising therapeutic applications in:
- Cancer Treatment : Further exploration into their efficacy against various cancer types.
- Neurological Disorders : Investigating their potential as neuroprotective agents could lead to new treatments for diseases like Alzheimer’s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
